molecular formula C18H14N4O3S2 B11106656 (5S,6R)-6-(3-nitro-1H-1,2,4-triazol-1-yl)-5-(thiophen-2-yl)-3-[(E)-2-(thiophen-2-yl)ethenyl]cyclohex-2-en-1-one

(5S,6R)-6-(3-nitro-1H-1,2,4-triazol-1-yl)-5-(thiophen-2-yl)-3-[(E)-2-(thiophen-2-yl)ethenyl]cyclohex-2-en-1-one

Cat. No.: B11106656
M. Wt: 398.5 g/mol
InChI Key: LZKRUCBPPWCNKQ-SCYVGKGRSA-N
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Description

The compound (5S,6R)-6-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-5-(2-THIENYL)-3-[(E)-2-(2-THIENYL)-1-ETHENYL]-2-CYCLOHEXEN-1-ONE is a complex organic molecule characterized by its unique structural features, including a triazole ring, thiophene groups, and a cyclohexenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S,6R)-6-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-5-(2-THIENYL)-3-[(E)-2-(2-THIENYL)-1-ETHENYL]-2-CYCLOHEXEN-1-ONE typically involves multiple steps, including the formation of the triazole ring, the introduction of thiophene groups, and the construction of the cyclohexenone core. Key steps may include:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an azide and an alkyne under copper-catalyzed conditions.

    Introduction of Thiophene Groups: Thiophene groups can be introduced via cross-coupling reactions such as Suzuki or Stille coupling, using appropriate thiophene derivatives.

    Construction of the Cyclohexenone Core: This step may involve aldol condensation or Michael addition reactions to form the cyclohexenone ring system.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling up the reactions: Ensuring that the reactions can be performed on a large scale with consistent results.

    Purification techniques: Utilizing methods such as recrystallization, chromatography, or distillation to obtain the pure compound.

    Quality control: Implementing rigorous quality control measures to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(5S,6R)-6-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-5-(2-THIENYL)-3-[(E)-2-(2-THIENYL)-1-ETHENYL]-2-CYCLOHEXEN-1-ONE: can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine or hydroxylamine under suitable conditions.

    Substitution: The thiophene groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using agents like sodium borohydride.

    Substitution: Halogenation reagents or nucleophiles such as organolithium or Grignard reagents.

Major Products

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of amine or hydroxylamine derivatives.

    Substitution: Formation of halogenated or other substituted thiophene derivatives.

Scientific Research Applications

(5S,6R)-6-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-5-(2-THIENYL)-3-[(E)-2-(2-THIENYL)-1-ETHENYL]-2-CYCLOHEXEN-1-ONE: has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Application in the development of organic electronic materials such as organic semiconductors or light-emitting diodes.

    Organic Synthesis: Use as a building block in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of (5S,6R)-6-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-5-(2-THIENYL)-3-[(E)-2-(2-THIENYL)-1-ETHENYL]-2-CYCLOHEXEN-1-ONE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring and thiophene groups may play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (5S,6R)-6-(1H-1,2,4-TRIAZOL-1-YL)-5-(2-THIENYL)-3-[(E)-2-(2-THIENYL)-1-ETHENYL]-2-CYCLOHEXEN-1-ONE: Lacks the nitro group, which may affect its reactivity and applications.

    (5S,6R)-6-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-5-(2-FURYL)-3-[(E)-2-(2-THIENYL)-1-ETHENYL]-2-CYCLOHEXEN-1-ONE: Contains a furan ring instead of one of the thiophene groups, which may influence its electronic properties and reactivity.

Uniqueness

The presence of both the nitro group and the thiophene groups in (5S,6R)-6-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-5-(2-THIENYL)-3-[(E)-2-(2-THIENYL)-1-ETHENYL]-2-CYCLOHEXEN-1-ONE makes it unique compared to similar compounds

Properties

Molecular Formula

C18H14N4O3S2

Molecular Weight

398.5 g/mol

IUPAC Name

(5S,6R)-6-(3-nitro-1,2,4-triazol-1-yl)-5-thiophen-2-yl-3-[(E)-2-thiophen-2-ylethenyl]cyclohex-2-en-1-one

InChI

InChI=1S/C18H14N4O3S2/c23-15-10-12(5-6-13-3-1-7-26-13)9-14(16-4-2-8-27-16)17(15)21-11-19-18(20-21)22(24)25/h1-8,10-11,14,17H,9H2/b6-5+/t14-,17-/m1/s1

InChI Key

LZKRUCBPPWCNKQ-SCYVGKGRSA-N

Isomeric SMILES

C1[C@@H]([C@H](C(=O)C=C1/C=C/C2=CC=CS2)N3C=NC(=N3)[N+](=O)[O-])C4=CC=CS4

Canonical SMILES

C1C(C(C(=O)C=C1C=CC2=CC=CS2)N3C=NC(=N3)[N+](=O)[O-])C4=CC=CS4

Origin of Product

United States

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